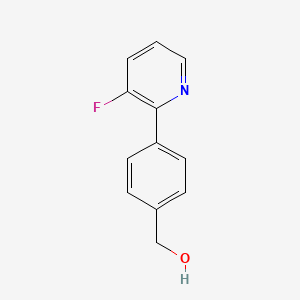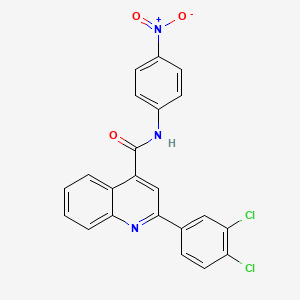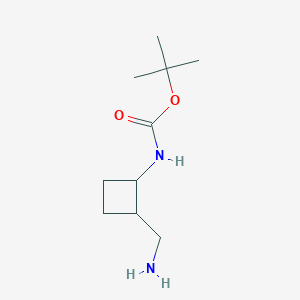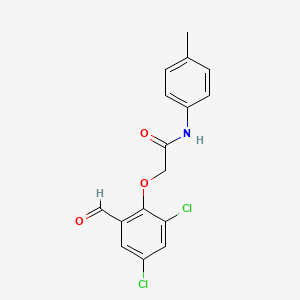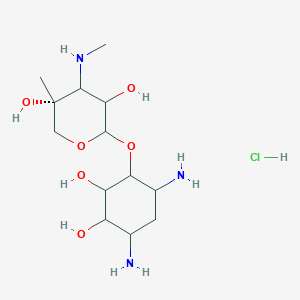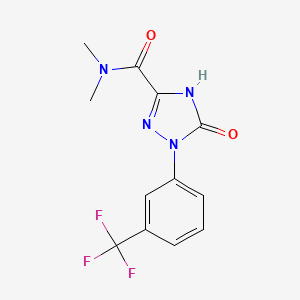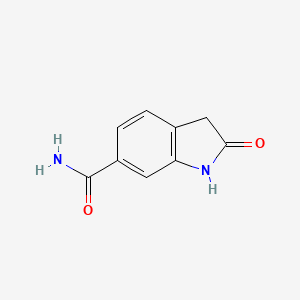![molecular formula C15H27FN2O2 B12994778 tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 2306265-54-1](/img/structure/B12994778.png)
tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them potentially drug-like and suitable for various biological applications .
Preparation Methods
The synthesis of tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate involves several steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. . Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an inhibitor of specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for developing new antituberculosis drugs . Additionally, its unique structural features make it suitable for studying molecular interactions and drug design.
Mechanism of Action
The mechanism of action of tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate include other spirocyclic compounds like tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in their substituents, which can significantly impact their biological activity and chemical properties. The unique combination of an amino and fluoro group in this compound distinguishes it from its analogs, potentially enhancing its biological activity and specificity.
Properties
CAS No. |
2306265-54-1 |
|---|---|
Molecular Formula |
C15H27FN2O2 |
Molecular Weight |
286.39 g/mol |
IUPAC Name |
tert-butyl 9-amino-5-fluoro-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C15H27FN2O2/c1-14(2,3)20-13(19)18-9-8-15(12(16)10-18)6-4-11(17)5-7-15/h11-12H,4-10,17H2,1-3H3 |
InChI Key |
FFOSPXCBIAVJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)N)C(C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


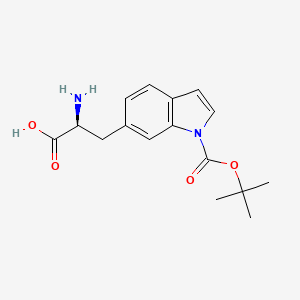
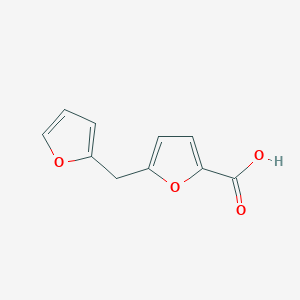
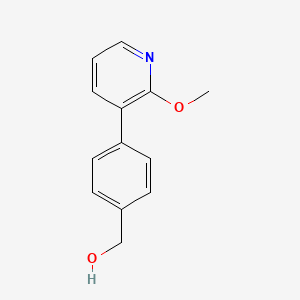
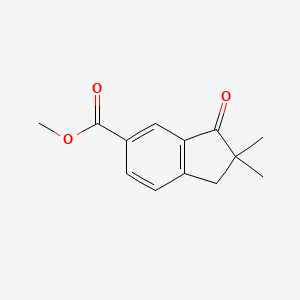
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
